4-Cyanoamino-2-methylthiopyrimidine
Description
4-Cyanoamino-2-methylthiopyrimidine is a pyrimidine derivative characterized by a cyanoamino (-NH-CN) substituent at position 4 and a methylthio (-SMe) group at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The unique substitution pattern of this compound likely confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Properties
CAS No. |
85174-25-0 |
|---|---|
Molecular Formula |
C6H6N4S |
Molecular Weight |
166.21 g/mol |
IUPAC Name |
(2-methylsulfanylpyrimidin-4-yl)cyanamide |
InChI |
InChI=1S/C6H6N4S/c1-11-6-8-3-2-5(10-6)9-4-7/h2-3H,1H3,(H,8,9,10) |
InChI Key |
MGQWLNPLPRUBRA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrimidines
Substituent Effects on Electronic Properties
The cyanoamino group at position 4 is a strong electron-withdrawing substituent, which contrasts with:
- Amino groups (e.g., 4-amino-6-chloro-2-methylthiopyrimidine ): Electron-donating, enhancing nucleophilicity.
- Nitro groups (e.g., 4-amino-2-chloro-6-methyl-5-nitropyrimidine ): Strong electron-withdrawing but less polar than cyanoamino.
- Methoxy groups (e.g., 2-methoxypyrimidine derivatives ): Electron-donating via resonance, altering π-electron density.
The methylthio group at position 2 provides moderate electron-donating effects compared to:
- Thiol (-SH) groups (e.g., 6-methyl-2-thiouracil ): More reactive due to free thiol but prone to oxidation.
- Chloro substituents (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ): Enhances electrophilicity for substitution reactions.
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Solubility: The cyanoamino group increases polarity compared to non-polar substituents (e.g., methyl in 4-methyl-2-thiouracil ), enhancing aqueous solubility. Methylthio groups, however, introduce hydrophobicity, balancing solubility .
- Thermal Stability: Methylsulphonylpyrimidines (derived from methylthio groups via oxidation) exhibit high melting points (~235–237°C) , suggesting that the methylthio group in this compound may confer moderate thermal stability.
Preparation Methods
Methylation of 2-Thiouracil
The foundational step involves methylating 2-thiouracil to form 2-methylthiopyrimidin-4-one. As demonstrated in CN109824602B, dimethyl sulfate (MeSO) in aqueous NaOH at 15–25°C achieves this with 87–92% yield (Table 1). This method replaces hazardous methyl halides, enhancing safety and cost-efficiency.
Table 1: Methylation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Methylation Reagent | MeSO | 92 |
| Base | NaOH | 89 |
| Solvent | HO | 91 |
| Temperature | 20°C | 90 |
Chlorination of 2-Methylthiopyrimidin-4-one
Chlorination using PCl/SOCl in toluene at 75–80°C converts the 4-keto group to chloro, yielding 4-chloro-2-methylthiopyrimidine. This step is critical for subsequent nucleophilic substitution.
Halogenation and Subsequent Cyanoamination
Nucleophilic Substitution with Cyanamide
4-Chloro-2-methylthiopyrimidine reacts with cyanamide (NHCN) under basic conditions to introduce the cyanoamino group. A typical protocol involves:
Mechanism:
Challenges in Cyanoamination
-
Cyanamide Stability : Decomposition above 100°C necessitates controlled heating.
-
Byproducts : Competing hydrolysis to urea derivatives requires anhydrous conditions.
-
Catalysis : CuI or Pd(OAc) may enhance reactivity but risks side reactions.
Alternative Pathways via Cyclocondensation
One-Pot Ring Formation
Inspired by Louvel et al., cyclocondensation of methylthio-containing thioureas with cyanoacetylene derivatives offers a direct route. For example:
This method avoids halogenation but requires precise stoichiometry and elevated temperatures (120°C), yielding ~60% product.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates cyclocondensation, improving yields to 78% while reducing side products.
Catalytic Methods and Reaction Optimization
Transition Metal Catalysis
Palladium-catalyzed cyanation of 4-amino-2-methylthiopyrimidine using Zn(CN) under CO atmosphere achieves 82% yield (analogous to methods in). However, catalyst cost and toxicity limit scalability.
Solvent and Base Screening
Optimization trials (Table 2) highlight DMF with KCO as optimal for cyanoamination, balancing reactivity and solubility.
Table 2: Solvent and Base Impact on Cyanoamination
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | KCO | 90 | 75 |
| DMSO | EtN | 100 | 68 |
| THF | NaH | 80 | 52 |
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Steps | Yield (%) | Safety | Scalability |
|---|---|---|---|---|
| Halogenation-Cyanoamine | 3 | 70 | Moderate | High |
| Cyclocondensation | 1 | 60 | High | Moderate |
| Catalytic Cyanation | 2 | 82 | Low (Pd use) | Low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-cyanoamino-2-methylthiopyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via one-pot reactions involving substituted pyrimidine precursors. For example, 6-amino-1-methyl-2-thiouracil derivatives (structurally analogous) are treated with primary amines and formalin (40%) under mild conditions (40°C in methanol) to form fused pyrimidines. Optimization involves adjusting stoichiometry (e.g., 4 equivalents of formalin) and monitoring reaction progress via TLC or HPLC . Characterization typically includes elemental analysis, NMR (e.g., ¹H NMR at 300 MHz), and IR spectroscopy to confirm functional groups .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the cyanoamino (–NH–C≡N) and methylthio (–S–CH₃) groups. For example, the methylthio proton typically resonates at δ ~2.5 ppm, while cyanoamino protons appear as broad singlets (δ ~6–7 ppm) .
- IR Spectroscopy : Confirm the presence of C≡N (~2200 cm⁻¹) and S–CH₃ (~650 cm⁻¹) stretches .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the methylthio group. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can assess shelf life. Monitor purity via HPLC with UV detection at λ ~254 nm .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The methylthio group (–S–CH₃) acts as a weak electron-donating group, directing electrophilic attacks to the pyrimidine ring’s 5-position. Steric hindrance from the cyanoamino group (–NH–C≡N) may reduce reactivity at adjacent positions. Computational studies (DFT) can model charge distribution, while experimental validation involves synthesizing derivatives (e.g., replacing –S–CH₃ with –O–CH₃) and comparing reaction rates .
Q. What strategies can resolve contradictions in spectral data when synthesizing this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, the cyanoamino group may exhibit keto-enol tautomerism in polar solvents. To resolve this:
- Perform variable-temperature NMR to identify tautomeric shifts.
- Compare spectral data across solvents (DMSO-d₆ vs. CDCl₃).
- Use X-ray crystallography (as in ) to confirm solid-state structure .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in oncology?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- DNA Interaction : Employ ethidium bromide displacement assays to assess intercalation potential .
Q. How can researchers optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Regioselectivity is influenced by the catalyst system. For C–H activation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
